molecular formula C22H26N4O2S B12119831 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- CAS No. 881450-00-6

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-

Cat. No.: B12119831
CAS No.: 881450-00-6
M. Wt: 410.5 g/mol
InChI Key: YWUVNBPYHBGAFT-UHFFFAOYSA-N
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Description

The compound “1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-” is a complex heterocyclic molecule featuring a fused imidazo[4,5-e][1,3,4]thiadiazine core. This bicyclic system integrates sulfur (thiadiazine) and nitrogen (imidazole) atoms, creating a π-electron-deficient scaffold that may influence its electronic properties and intermolecular interactions. Key substituents include a cyclohexyl group at position 6, a phenyl group at position 3, and a 1-oxopropyl (propanone) moiety at position 1.

Properties

CAS No.

881450-00-6

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-(6-cyclohexyl-3-phenyl-1-propanoylimidazo[4,5-e][1,3,4]thiadiazin-5-yl)propan-1-one

InChI

InChI=1S/C22H26N4O2S/c1-3-17(27)25-19(15-11-7-5-8-12-15)23-20-22(25)29-21(16-13-9-6-10-14-16)24-26(20)18(28)4-2/h6,9-10,13-15H,3-5,7-8,11-12H2,1-2H3

InChI Key

YWUVNBPYHBGAFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=NC2=C1SC(=NN2C(=O)CC)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- typically involves multiple steps, starting with the preparation of the imidazole and thiadiazine rings These rings are then combined with the cyclohexyl and phenyl groups through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as strict control of reaction temperatures and times to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiadiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below contrasts the structural features of the target compound with two related molecules from the evidence:

Feature Target Compound Triazolopyrimidine Derivative Oxadiazole-Thiophene Compound
Core Heterocycle Imidazo[4,5-e][1,3,4]thiadiazine Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1,2,4-Oxadiazole with cyclopropyl and thiophene
Key Substituents Cyclohexyl (C6), phenyl (C3), 1-oxopropyl 4-Methoxybenzylpiperazine, methyl group Cyclopropyl, thiophene-2-yl acetamide
Electronic Profile π-deficient (thiadiazine + imidazole) π-deficient (triazole + pyrimidine) π-rich (thiophene) + π-deficient (oxadiazole)
Reported Bioactivity Hypothesized anti-inflammatory or kinase inhibition (structural analogy) Anti-inflammatory activity demonstrated Distinct activity due to oxadiazole-thiophene synergy

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to the methoxy-containing triazolopyrimidine derivative. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen Bonding : The 1-oxopropyl group in the target compound offers a ketone for hydrogen bonding, akin to the acetamide in the oxadiazole-thiophene compound. However, the absence of a thiophene or oxadiazole may limit π-interactions seen in .

Research Findings and Hypotheses

  • Synthetic Challenges: The imidazothiadiazine core in the target compound may present synthetic hurdles due to its fused heterocyclic system. SHELX-based crystallography (as noted in ) could aid in resolving its conformation during structural optimization.
  • Biological Potential: While the triazolopyrimidine derivative shows anti-inflammatory activity , the target compound’s unique substituents may redirect its activity toward kinase inhibition or antimicrobial targets. Further in vitro screening is warranted.
  • Metabolic Stability : The cyclohexyl group may reduce oxidative metabolism compared to the oxadiazole-thiophene compound’s cyclopropyl ring, which is prone to ring-opening reactions .

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